3-butyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one family, a heterocyclic scaffold known for diverse pharmacological activities. Its structure integrates a 1,2,4-oxadiazole ring linked via a methylsulfanyl bridge to the pyrimidinone core, with a 4-(trifluoromethyl)phenyl substituent on the oxadiazole and a butyl chain at position 3 (Fig. 1). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxadiazole moiety may improve binding affinity to biological targets, such as enzymes or receptors involved in inflammation or microbial pathogenesis .
Properties
IUPAC Name |
3-butyl-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2S2/c1-2-3-9-27-18(28)16-14(8-10-30-16)24-19(27)31-11-15-25-17(26-29-15)12-4-6-13(7-5-12)20(21,22)23/h4-8,10H,2-3,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCQQOKILUGPDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-butyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 480.58 g/mol. The structure features a thieno[3,2-d]pyrimidinone core substituted with a butyl group and a trifluoromethylphenyl oxadiazole moiety.
Biological Activity Overview
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit a variety of biological activities including:
- Antimicrobial Activity : Compounds similar to this structure have shown significant antibacterial and antifungal properties against various strains.
- Anticancer Properties : There is evidence supporting the anticancer potential of thienopyrimidine derivatives through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some studies have reported that these compounds can modulate inflammatory pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of thieno[3,2-d]pyrimidine derivatives against several bacterial and fungal strains. The results indicated that compounds containing the oxadiazole moiety exhibited potent activity against Gram-positive and Gram-negative bacteria as well as fungi.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
| Aspergillus niger | 64 |
Anticancer Activity
In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the induction of apoptosis via the mitochondrial pathway.
Case Study: MCF-7 Cell Line
A specific study focused on the effects of this compound on MCF-7 cells showed:
- IC50 Value : 25 µM after 48 hours of treatment.
- Mechanism : Increased expression of pro-apoptotic factors (Bax) and decreased expression of anti-apoptotic factors (Bcl-2).
Structure-Activity Relationship (SAR)
The incorporation of various substituents on the thieno[3,2-d]pyrimidine scaffold significantly influences biological activity. For instance:
- The presence of a trifluoromethyl group enhances lipophilicity and cellular uptake.
- Sulfanyl groups contribute to increased antimicrobial potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Compound 4i (3-(4-chlorophenyl)-6-methyl-2-phenyl-thieno[3,2-d]pyrimidin-4-one): Structure: Lacks the oxadiazole and butyl groups; instead, it features a 4-chlorophenyl substituent. Activity: Demonstrated moderate antimicrobial activity against Gram-positive bacteria (e.g., Bacillus subtilis) but weaker effects compared to ciprofloxacin . Key Difference: The absence of the oxadiazole and trifluoromethyl groups in 4i may reduce target selectivity or metabolic stability compared to the target compound.
- TRPA1 Inhibitors (Thieno[2,3-d]pyrimidin-4-one derivatives): Structure: Positional isomerism (thieno[2,3-d] vs. [3,2-d] core) and substituents like sulfonamide or fluorinated groups. Activity: These derivatives are patented as TRPA1 inhibitors for pain and inflammatory disorders, highlighting the scaffold’s versatility . Key Difference: The target compound’s oxadiazole group may confer distinct binding interactions compared to sulfonamide-containing TRPA1 inhibitors.
Substituent-Driven Activity
- 7-(Phenylthio)-pyrrolo[3,2-d]pyrimidin-4-one (7a): Structure: Pyrrolo[3,2-d]pyrimidin-4-one core with a phenylthio group. Key Difference: The thieno core in the target compound may offer better π-stacking interactions in enzyme active sites compared to the pyrrolo analog.
- Microwave-Synthesized Thieno[3,4-d]pyrimidin-4-ones: Structure: Thiazolidinone or thiazolo fused rings at position 4. Key Difference: The target compound’s 1,2,4-oxadiazole substituent may enhance oxidative stability relative to thiazolidinone derivatives.
Data Table: Structural and Functional Comparison
Key Research Findings
- Synthetic Flexibility : Microwave-assisted synthesis (as in ) could expedite the preparation of analogs with modified sulfanyl or oxadiazole groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
